L-Alanine-3-13C

Catalog No.
S683500
CAS No.
65163-25-9
M.F
C3H7NO2
M. Wt
90.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine-3-13C

CAS Number

65163-25-9

Product Name

L-Alanine-3-13C

IUPAC Name

(2S)-2-amino(313C)propanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

90.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1

InChI Key

QNAYBMKLOCPYGJ-IJGDANSWSA-N

SMILES

CC(C(=O)O)N

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

[13CH3][C@@H](C(=O)O)N

Metabolic Studies

L-Alanine-3-13C is a valuable tool for studying metabolic pathways, particularly those involving alanine metabolism. By incorporating L-Alanine-3-13C into cells or organisms, researchers can track the fate of the labeled carbon atom through various metabolic processes using techniques like nuclear magnetic resonance (NMR) spectroscopy []. This allows them to investigate aspects like:

  • Alanine synthesis and degradation pathways: By observing the incorporation of ¹³C into different molecules, researchers can determine the specific steps involved in alanine synthesis and degradation within the system [].
  • Gluconeogenesis: L-Alanine-3-13C can be used to study the process of gluconeogenesis, where glucose is synthesized from non-carbohydrate precursors. By tracing the ¹³C label into glucose molecules, researchers can gain insights into the contribution of alanine to glucose production [].
  • Interorgan amino acid exchange: The use of L-Alanine-3-13C in conjunction with other stable isotope tracers allows researchers to investigate the exchange of amino acids between different organs and tissues, providing valuable information about inter-organ communication and nutrient transport [].

Protein NMR Spectroscopy

The presence of ¹³C in L-Alanine-3-13C enhances the sensitivity of protein NMR spectroscopy, a technique used to study the structure and dynamics of proteins. The ¹³C nuclei offer a stronger NMR signal compared to ¹²C, the more abundant isotope in natural L-alanine. This improved sensitivity allows researchers to:

  • Determine protein structure: By analyzing the chemical shifts and interactions of ¹³C nuclei within the protein, researchers can gain detailed information about the protein's three-dimensional structure [].
  • Study protein dynamics: The relaxation properties of ¹³C nuclei can reveal information about the movement and flexibility of different regions within the protein molecule [].

Other Applications

L-Alanine-3-13C also finds use in other areas of scientific research, such as:

  • Mass spectrometry studies: The distinct mass of L-Alanine-3-13C compared to the unlabeled form allows for its specific detection and quantification in complex mixtures using mass spectrometry techniques [].
  • Drug discovery and development: L-Alanine-3-13C can be used to study the metabolism and interactions of potential drug candidates, aiding in the development of new therapeutic agents [].

L-Alanine-3-13C is a stable isotope-labeled form of the amino acid L-Alanine, where the carbon atom at position 3 is replaced with the carbon-13 isotope. Its chemical formula is C₃H₇NO₂, with a molecular weight of approximately 89.09 g/mol. L-Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and various metabolic processes. The introduction of the carbon-13 isotope allows researchers to trace metabolic pathways and study bio

  • Protein synthesis and turnover (6)
  • Metabolic pathways involving alanine (7: )
  • Cellular uptake and utilization of amino acids (8: )
, primarily as a substrate in transamination reactions. The alanine transaminase enzyme catalyzes the transfer of an amino group from L-Alanine to α-ketoglutarate, forming pyruvate and glutamate. This reaction is vital in amino acid metabolism and gluconeogenesis .

Additionally, L-Alanine can undergo decarboxylation to produce propylamine, which is involved in neurotransmitter synthesis. The presence of the carbon-13 isotope allows for detailed tracking of these reactions using nuclear magnetic resonance spectroscopy (NMR), providing insights into the dynamics of metabolic pathways .

L-Alanine plays several critical roles in biological systems:

  • Metabolism: It is involved in gluconeogenesis, helping to maintain blood glucose levels during fasting.
  • Immune Function: L-Alanine contributes to immune system function by supporting the production of antibodies.
  • Protein Synthesis: As a building block of proteins, it aids in muscle repair and growth.
  • Energy Production: L-Alanine can be converted into glucose, providing energy during prolonged exercise or fasting .

The unique labeling of L-Alanine-3-13C enhances studies on its metabolic fate and interactions within biological systems.

L-Alanine-3-13C can be synthesized through various methods:

  • Isotope Exchange: This method involves exchanging the natural carbon atoms in L-Alanine with carbon-13 isotopes using specific catalysts under controlled conditions.
  • Chemical Synthesis: Starting from precursors such as pyruvate or other amino acids, L-Alanine can be synthesized using

L-Alanine-3-13C has several applications across various fields:

  • Metabolic Studies: It is extensively used in metabolic flux analysis to study amino acid metabolism and energy production pathways.
  • Nuclear Magnetic Resonance Spectroscopy: The carbon-13 label allows for detailed structural and dynamic studies of proteins and other biomolecules.
  • Pharmaceutical Research: It aids in drug development by providing insights into drug metabolism and pharmacokinetics.
  • Nutrition Research: Used to investigate amino acid utilization and metabolism in human nutrition studies .

Research involving L-Alanine-3-13C often focuses on its interactions with enzymes, substrates, and other biomolecules:

  • Enzyme Kinetics: Studies have shown how L-Alanine interacts with various enzymes, affecting their activity and efficiency.
  • Metabolic Pathways: Interaction studies help elucidate how L-Alanine influences metabolic pathways, particularly those related to energy production and amino acid metabolism .

These studies leverage the carbon-13 labeling to provide more precise data on metabolic interactions.

Several compounds are structurally similar to L-Alanine, each with unique properties:

Compound NameStructureKey Features
GlycineC₂H₅NO₂Simplest amino acid; involved in protein synthesis.
L-ValineC₅H₁₁NO₂Branched-chain amino acid; important for muscle metabolism.
L-LeucineC₆H₁₃NO₂Another branched-chain amino acid; plays a role in protein synthesis and energy production.
D-AlanineC₃H₇NO₂Isomer of L-Alanine; involved in bacterial cell wall synthesis.

L-Alanine stands out due to its non-essential status and significant role in gluconeogenesis compared to other amino acids that may be essential or have different metabolic roles.

XLogP3

-3

Sequence

A

Wikipedia

L-Alanine-3-13C

Dates

Modify: 2023-08-15

Explore Compound Types